molecular formula C11H14O3 B1269978 4-Isopropoxy-3-methoxybenzaldehyde CAS No. 2538-98-9

4-Isopropoxy-3-methoxybenzaldehyde

Cat. No. B1269978
CAS RN: 2538-98-9
M. Wt: 194.23 g/mol
InChI Key: BSVXIKDDVDCMIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to 4-Isopropoxy-3-methoxybenzaldehyde, such as 4-benzyloxy-2-methoxybenzaldehyde and 4-methoxybenzaldehyde, involves steps like O-alkylation reaction, Vilsmeier-Hack (V-H) reaction, and reductive alkylation. An example is the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol via O-alkylation and V-H reaction, achieving an overall yield of 82.26% under optimized conditions (Lu Yong-zhong, 2011).

Molecular Structure Analysis

Studies on compounds with similar methoxy and aldehyde groups have utilized density functional theory (DFT) to analyze structural and electronic properties, revealing stable molecular geometries consistent with X-ray diffraction data and highlighting the importance of C-H⋯O and π⋯π interactions in crystal stabilization. For instance, DFT analysis of 4-methoxybenzaldehyde showed its optimized structure aligns well with experimental geometry, highlighting intermolecular interactions crucial for crystal packing (H. Ghalla et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of related compounds involves various reactions including cyclization, methoxylation, and reductive alkylation, leading to diverse products with potential applications in organic synthesis and pharmaceuticals. For example, 4-cyanobenzaldehyde reacts with methyl azidoacetate in the presence of sodium methoxide, showcasing a route to azidocinnamates and indoles, indicative of the versatile reactivity patterns of such compounds (A. Kiselyov et al., 1994).

Physical Properties Analysis

The physical properties, including spectroscopic characteristics of similar compounds, have been investigated using techniques like FT-IR, NMR, and UV-vis spectroscopy. These studies offer insights into the vibrational frequencies, chemical shifts, and electronic transitions, which are essential for understanding the physical behavior and applications of these molecules. For example, an extensive DFT study on 4-hexyloxy-3-methoxybenzaldehyde provided detailed insights into its vibrational frequencies, chemical shifts, and electronic properties, facilitating a deeper understanding of its physical attributes (A. Abbas et al., 2016).

Chemical Properties Analysis

The chemical properties of structurally related compounds, particularly their reactivity patterns, have been elucidated through synthetic and spectroscopic studies. These investigations reveal the compounds' tendencies to undergo specific chemical reactions, such as electrophilic substitution and condensation, driven by their functional groups. For instance, studies on the reactivity of methoxybenzaldehyde derivatives towards nucleophilic agents have shed light on their potential for forming complex organic molecules and polymers, demonstrating the significant impact of the methoxy and aldehyde groups on chemical behavior (D. Nematollahi et al., 2000).

Scientific Research Applications

Synthesis of Heterocycles

Ruthenium-mediated isomerization and ring-closing metathesis have been used to convert 2-allyl-3-isopropoxy-4-methoxybenzaldehyde into various nitrogen- and oxygen-containing benzo-fused heterocycles. These methods offer versatile syntheses of 6-, 7-, and 8-membered heterocycles, highlighting the potential of 4-Isopropoxy-3-methoxybenzaldehyde derivatives in creating complex organic structures (Otterlo et al., 2003).

Spectroscopic and Quantum Chemical Studies

4-Hexyloxy-3-methoxybenzaldehyde, a derivative of 4-Isopropoxy-3-methoxybenzaldehyde, has been the subject of extensive spectroscopic and quantum chemical investigations. These studies involve density functional theory and explore the molecular properties such as vibrational frequencies, NMR chemical shifts, and UV-visible spectra, which are crucial for understanding the electronic and structural characteristics of such compounds (Abbas et al., 2016).

Synthesis of 2-Benzazocines

The synthesis of protected 2-benzazocines from 2-allyl-3-isopropoxy-4-methoxybenzaldehyde using ring-closing metathesis highlights another important application. The resulting compounds have been tested for anti-cancer activity, demonstrating the potential medicinal applications of 4-Isopropoxy-3-methoxybenzaldehyde derivatives (Panayides et al., 2007).

Molecular Docking Investigations

Studies on 4-methoxybenzaldehyde have included molecular docking investigations, which are essential in drug discovery and biochemistry. These studies help in understanding the molecular interactions and potential inhibitory activity of compounds like 4-Isopropoxy-3-methoxybenzaldehyde on key enzymes (Ghalla et al., 2018).

Corrosion Inhibition

Research on the synergistic effect of 4-hydroxy-3-methoxybenzaldehyde and other compounds for corrosion inhibition on mild steel in acid solutions is relevant. This demonstrates the chemical's potential in industrial applications for protecting metals from corrosion (Loto & Tobilola, 2016).

properties

IUPAC Name

3-methoxy-4-propan-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-10-5-4-9(7-12)6-11(10)13-3/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVXIKDDVDCMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10351737
Record name 4-isopropoxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isopropoxy-3-methoxybenzaldehyde

CAS RN

2538-98-9
Record name 4-Isopropoxy-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2538-98-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-isopropoxy-3-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10351737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-4-(propan-2-yloxy)benzaldehyde
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Synthesis routes and methods I

Procedure details

Isopropyl bromide (40.0 mL, 421 mmol) was added to a suspension of K2CO3 (48.0 g, 348 mmol) and vanillin (40 g, 263 mmol) in DMF (150 mL) and the stirring slurry heated to 80° C. for 15 h. The reaction mixture was then cooled to room temperature, diluted with diethyl ether (200 mL) and washed with H2O (4×200 mL), dried (MgSO4) and concentrated under reduced pressure giving the title compound as a slightly tan oil (51.0 g, 100%) which required no further purification. The spectra of this material are identical with that previously reported (M. F. Comber and M. V. Sargent, J. Chem. Soc., Perkin Trans. 1, 1991, 2783).
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
48 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

Synthesis routes and methods II

Procedure details

A mixture of 4-hydroxy-3-methoxybenzaldehyde (100 g), anhydrous potassium carbonate (182 g) and 2-bromopropane (81 ml) in DMF (500 ml) was stirred at 65° C. for 2 h. The reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with water and brine. The organic layer was dried (MgSO4), filtered and concentrated in vacuo.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
182 g
Type
reactant
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
ER SHEPARD, HD PORTER, JF Noth… - The Journal of …, 1952 - ACS Publications
The ability to dilate the coronary artery of the heart is a property possessed by certain isoquinoline derivatives of the papaverine type. A study has been in progress in an effort to relate …
Number of citations: 39 pubs.acs.org
H ISHII, T ISHIKAWA, H WADA, H MIYAZAKI… - Chemical and …, 1992 - jstage.jst.go.jp
… 4-Isopropoxy-3-methoxybenzaldehyde (6) A suspension of vanillin (50g, 0.33 mol), isopropyl bromide (47m1, 0.5mol), and KZCOS (73.4g, 0.53 mol) in DMF (250ml) was stirred at 60—…
Number of citations: 42 www.jstage.jst.go.jp
M Cushman, P Mohan - Journal of medicinal chemistry, 1985 - ACS Publications
… 4-Isopropoxy-3-methoxybenzaldehyde (5; 7 g, 0.036 mol) and a saturated aqueous solution of methylamine (7 mL) were stirred at room temperature in absolute ethanol (10 mL) for 6 h. …
Number of citations: 61 pubs.acs.org
H Ishii, IS Chen, S Ueki, T Masuda, K Morita… - Journal of the …, 1987 - pubs.rsc.org
Generally applicable intramolecular cyclisation of 2,4-diarylbutyric acids having isopropoxy (4) or benzyloxy (12) groups used to protect phenolic functions was required for the purpose …
Number of citations: 18 pubs.rsc.org
石井永, 石川勉, 和田久弥, 宮崎秀敏… - Chemical and …, 1992 - jlc.jst.go.jp
… 4-Isopropoxy-3-methoxybenzaldehyde (6) A suspension of vanillin (50g, 0.33 mol), isopropyl bromide (47m1, 0.5mol), and KZCOS (73.4g, 0.53 mol) in DMF (250ml) was stirred at 60—…
Number of citations: 3 jlc.jst.go.jp
AIM Ibrahim, E Batlle, S Sneha, R Jiménez… - Journal of Medicinal …, 2022 - ACS Publications
Aldehyde dehydrogenases (ALDHs) are overexpressed in various tumor types including prostate cancer and considered a potential target for therapeutic intervention. 4-(Diethylamino)…
Number of citations: 6 pubs.acs.org
CHO MeO - … TO THE TOTAL SYNTHESIS OF A NOVEL …, 2008 - ukzn-dspace.ukzn.ac.za
… The chromatographic purification on silica (elution with 70% hexane/ethyl acetate) afforded as a colourless oil of 4-isopropoxy-3-methoxybenzaldehyde (104)(1.70 g, 85%). …
Number of citations: 2 ukzn-dspace.ukzn.ac.za
TA Olugbade, RD Waigh, SP Mackay - Journal of the Chemical Society …, 1990 - pubs.rsc.org
Cyclisation of suitably substituted 2-benzylamino-2-phenylacetonitries proceeds by rearrangement, in sulphuric acid or anhydrous hydrogen fluoride, to give 3-aryl-1,2-…
Number of citations: 17 pubs.rsc.org
RS Ward - Natural Product Reports, 1993 - pubs.rsc.org
The period under review has been marked by the publication of what is, in fact, only the second monograph wholly devoted to the chemistry of lignans and related compounds. l Not …
Number of citations: 842 pubs.rsc.org
MM Johnson - 2014 - wiredspace.wits.ac.za
A number of oxygenated heterocycles have been described in nature as having a myriad of biological activities. Owing to these biological activities and their complex structure, these …
Number of citations: 1 wiredspace.wits.ac.za

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